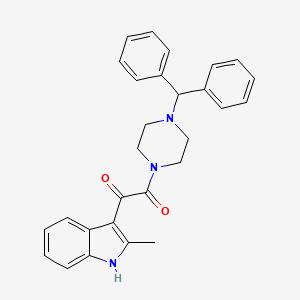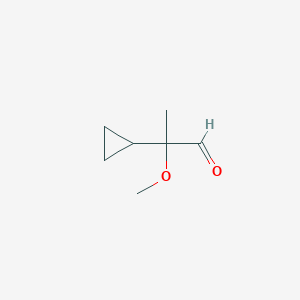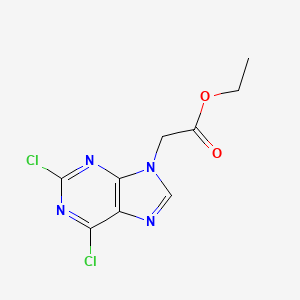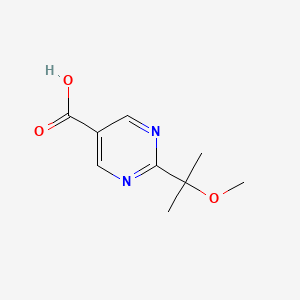
2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1521694-05-2 . It has a molecular weight of 196.21 . The IUPAC name for this compound is 2-(1-methoxy-1-methylethyl)-5-pyrimidinecarboxylic acid .
Synthesis Analysis
A versatile method for 14C labeling of 2-methoxypyrimidine-5-carboxylic acid at the 2-position has been developed . This method can also be used for 14C labeling other positions of the pyrimidine ring system .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O3/c1-9(2,14-3)8-10-4-6(5-11-8)7(12)13/h4-5H,1-3H3,(H,12,13) . This code provides a specific representation of the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid and its derivatives have been a focus in synthetic chemistry. One approach involved the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, indicating the chemical versatility of these compounds (Grant, Seemann, & Winthrop, 1956).
- A versatile method for 14C labeling of 2-methoxypyrimidine-5-carboxylic acid at the 2-position has been developed. This method could also be used for 14C labeling other positions of the pyrimidine ring system, demonstrating its importance in radiopharmaceuticals (Murthy & Ullas, 2009).
- A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters is described, highlighting the compound's significance in producing a variety of chemical structures (Zhichkin, Fairfax, & Eisenbeis, 2002).
Biological Activities and Applications
- Pyrimidine derivatives, including this compound, are known for a wide spectrum of biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory activities. Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes synthesized from pyrimidine showed promising antioxidant activity in vitro (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
- Synthesis of novel pyrimidine derivatives has led to the development of compounds with potential applications in medicinal chemistry, such as inhibitors of HIV-1 protease, highlighting the compound's relevance in antiviral research (Zhu, Ma, Zhou, Dong, Wang, Wang, Zhou, Zhang, Wang, Liang, Cen, & Wang, 2019).
- Pyrimidine compounds, including this compound derivatives, have been investigated for their photoinduced CO-release studies, suggesting their potential in biomedical applications as PhotoCORMs (photoactivated carbon monoxide releasing molecules) (Bischof, Joshi, Dimri, Spiccia, & Schatzschneider, 2013).
Direcciones Futuras
While specific future directions for “2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid” are not mentioned in the available resources, pyrimidines in general have been suggested for the development of new anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
2-(2-methoxypropan-2-yl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,14-3)8-10-4-6(5-11-8)7(12)13/h4-5H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUBENFFBNSHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


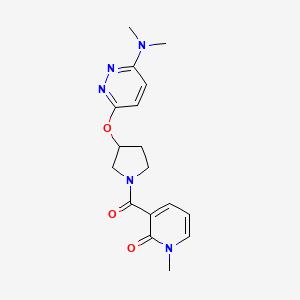
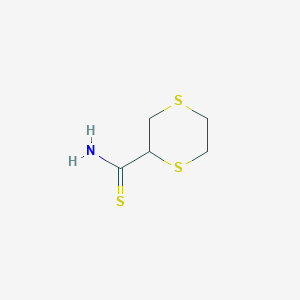
![[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2810882.png)

![5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2810884.png)
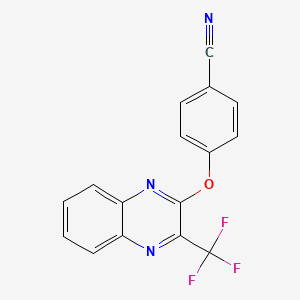
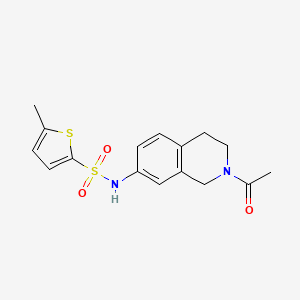

![3-[[4-(3-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2810892.png)
